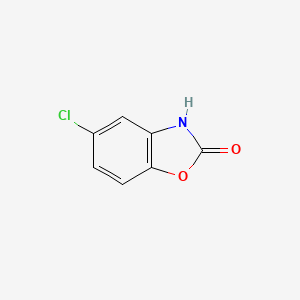

Chlorzoxazone

Übersicht

Beschreibung

Chlorzoxazone is a centrally acting muscle relaxant used to treat muscle spasm and the resulting pain or discomfort. It is also administered for acute pain and tension headaches. The compound acts on the spinal cord by depressing reflexes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Chlorzoxazone can be synthesized by acylation of 4-chloro-2-aminophenol with ethyl chloroformate in an organic solvent such as acetonitrile, N,N-dimethylformamide, dichloromethane, toluene, acetone, or ethyl acetate. The reaction is typically carried out in the presence of an inorganic base like potassium carbonate, potassium bicarbonate, sodium carbonate, or sodium bicarbonate .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial production.

Analyse Chemischer Reaktionen

Ethyl Chloroformate-Mediated Cyclization

The most efficient industrial synthesis involves reacting 4-chloro-2-aminophenol with ethyl chloroformate in the presence of inorganic bases (K₂CO₃ or NaHCO₃). Key parameters include:

| Parameter | Organic Solvent Method | Aqueous Method |

|---|---|---|

| Solvent | Acetonitrile, ethyl acetate | Water |

| Base | K₂CO₃ (2-3 molar equivalents) | NaHCO₃ (5 molar equivalents) |

| Temperature | 0°C → 60°C (staged) | 0°C → 55-60°C (staged) |

| Reaction Time | 18 hours (organic) | 2 hours (aqueous) |

| Yield | 92-98% | 95-98% |

| Purity | >95% | >95% |

This method achieves direct cyclization without isolating intermediates, simplifying purification to simple filtration .

Urea-Based Cyclization (Historical Method)

An alternative route uses urea and 4-chloro-2-aminophenol under acidic conditions:

-

Reagents : Concentrated HCl or H₂SO₄

-

Conditions : 125°C in autoclave (16-24 hours)

-

Yield : 91%

-

Drawbacks : High energy consumption, complex work-up, lower scalability .

Nitro Reduction Pathway

A multi-step synthesis from 2,5-dichloronitrobenzene involves:

-

Hydrolysis : 120-150°C in strong alkali to form 4-chloro-2-nitrophenol .

-

Catalytic Hydrogenation : Raney nickel in methanol reduces nitro to amine (2-amino-4-chlorophenol) .

-

Cyclization : Same as Section 1.1.

Acylation-Cyclization Sequence

-

Acylation : Ethyl chloroformate reacts with the amine group of 4-chloro-2-aminophenol, forming an intermediate carbamate.

-

Intramolecular Cyclization : Base-mediated elimination of ethanol generates the oxazolidinone ring .

Key mechanistic features :

-

Base activates the amine for nucleophilic attack on chloroformate.

-

Cyclization is exothermic and proceeds spontaneously at elevated temperatures.

Byproduct Formation

Patents report minimal byproducts due to:

-

Strict stoichiometric control (1:1.3 amine:chloroformate ratio).

Comparative Efficiency of Methods

| Method | Yield | Purity | Scalability | Energy Efficiency |

|---|---|---|---|---|

| Ethyl Chloroformate | 98% | >98% | High | Excellent |

| Urea-Based | 91% | 95% | Moderate | Poor |

| Nitro Reduction | 85%* | N/A | Low | Moderate |

*Estimated from multi-step yield .

Industrial Optimization

Wissenschaftliche Forschungsanwendungen

Immunological Applications

Chlorzoxazone has been studied for its immunomodulatory effects, particularly in the context of autoimmune diseases. A notable study demonstrated that this compound could alleviate the symptoms of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. The mechanism involves the inhibition of interleukin-6 (IL-6) production by dendritic cells, which plays a crucial role in the inflammatory response associated with EAE. The treatment resulted in reduced clinical scores and lower levels of demyelination in the central nervous system, suggesting its potential as a therapeutic agent for multiple sclerosis patients .

Table 1: Effects of this compound on EAE Pathogenesis

| Parameter | Control Group | This compound Group |

|---|---|---|

| Clinical Score | High | Significantly Lower |

| IL-6 Production (pg/mL) | Elevated | Reduced |

| Th17 Cell Proportion (%) | High | Significantly Lower |

| Demyelination Score | Severe | Mild |

Cancer Therapy Applications

This compound has also been explored for its role in cancer therapy. Research indicates that it may enhance the immunosuppressive capacity of mesenchymal stem cells (MSCs). By modulating the phosphorylation of FOXO3, this compound promotes the secretion of anti-inflammatory cytokines and enzymes such as indoleamine 2,3-dioxygenase (IDO), which are vital in immune suppression during tumor progression . This suggests that this compound could be beneficial in developing adjunct therapies for cancer treatment.

Table 2: Mechanisms of Action in Cancer Therapy

| Mechanism | Description |

|---|---|

| FOXO3 Modulation | Increases expression of anti-inflammatory cytokines |

| Indoleamine 2,3-Dioxygenase | Enhances immune suppression capabilities |

| MSC Immunosuppressive Capacity | Alleviates inflammatory responses in tumor microenvironments |

Pharmacokinetic Applications

This compound serves as a clinical probe for studying cytochrome P450 enzymes, particularly CYP2E1. It has been utilized to assess enzyme activity in various populations, including those with liver diseases. Studies have shown that this compound can effectively monitor CYP2E1 activity, providing insights into drug metabolism and potential interactions . This application is crucial for personalized medicine approaches where understanding an individual's metabolic capacity can guide treatment decisions.

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Half-life | Approximately 1 hour |

| Bioavailability | ~60% |

| Metabolism | Hepatic via CYP2E1 |

Case Studies and Research Findings

Several studies have documented the multifaceted roles of this compound:

- Case Study on Multiple Sclerosis : A study involving this compound treatment in EAE mice showed significant improvements in clinical symptoms and histopathological findings, reinforcing its potential as a therapeutic option for multiple sclerosis .

- Cancer Research : In vitro studies indicated that this compound-treated MSCs exhibited enhanced immunosuppressive properties, suggesting its utility in cancer therapies aimed at modulating immune responses .

- Pharmacokinetic Investigations : Research on the pharmacokinetics of this compound revealed its effectiveness as a probe drug to evaluate CYP2E1 activity, particularly useful in populations with liver dysfunction .

Wirkmechanismus

Chlorzoxazone exerts its effects by acting on the spinal cord and subcortical areas of the brain. It inhibits multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasm. The compound also inhibits the degranulation of mast cells, preventing the release of histamine and slow-reacting substances of anaphylaxis, which are mediators of type I allergic reactions. Additionally, this compound may reduce the release of inflammatory leukotrienes .

Vergleich Mit ähnlichen Verbindungen

Cyclobenzaprine: Another muscle relaxant used for similar indications but with a different mechanism of action, primarily acting on the central nervous system to reduce muscle spasm.

Tizanidine: A muscle relaxant that works by inhibiting presynaptic motor neurons, leading to reduced muscle spasticity.

Uniqueness of Chlorzoxazone: this compound is unique in its dual action of muscle relaxation and inhibition of mast cell degranulation. This dual action makes it particularly effective in treating muscle spasms and related pain while also providing anti-inflammatory benefits .

Biologische Aktivität

Chlorzoxazone (CZ) is a centrally acting muscle relaxant primarily used for the management of muscle spasms associated with acute musculoskeletal conditions. It is known for its ability to alleviate pain and improve mobility by acting on the spinal cord and subcortical areas of the brain. Recent research has highlighted its multifaceted biological activities, particularly in immunomodulation and ion channel regulation, making it a compound of significant interest in pharmacological studies.

Biological Activity Overview

This compound exhibits several biological activities that extend beyond its traditional use as a muscle relaxant. Key areas of research include:

- Immunomodulatory Effects : this compound enhances the immunosuppressive capacity of mesenchymal stem cells (MSCs), promoting their ability to inhibit T-cell activation and proliferation. This effect is mediated through the modulation of the forkhead box O3 (FOXO3) transcription factor, which influences the expression of various immune-related genes .

- Ion Channel Modulation : this compound has been shown to affect ion currents in neurons, specifically enhancing calcium-activated potassium (BK) channel activity. This modulation can lead to neuronal inhibition and muscle relaxation, contributing to its therapeutic effects .

- Hepatic Metabolism Marker : this compound is often used as a marker for assessing CYP2E1 activity in the liver. Its metabolism involves hydroxylation processes that are critical for understanding drug interactions and liver function .

The mechanisms through which this compound exerts its effects include:

- Inhibition of Mast Cell Degranulation : this compound prevents the release of histamine and other inflammatory mediators, which are involved in allergic reactions .

- Calcium and Potassium Channel Interaction : The compound inhibits calcium influx while enhancing potassium channel activity, leading to reduced neuronal excitability and muscle relaxation .

Table 1: Summary of Biological Activities of this compound

Case Study 1: Immunomodulatory Effects

A study demonstrated that this compound-treated MSCs showed improved immunosuppressive abilities in vitro. The MSCs treated with CZ were more effective at inhibiting T-cell activation compared to untreated controls. This study utilized co-culture systems with peripheral blood mononuclear cells (PBMCs) to assess T-cell proliferation, confirming CZ's role in enhancing MSC-mediated immune suppression .

Case Study 2: Fixed Drug Eruption

A clinical case reported a fixed drug eruption in a patient following this compound therapy for chronic back pain. The patient developed recurrent skin lesions localized symmetrically on both legs after using this compound, highlighting a potential adverse effect associated with this medication. Laboratory tests ruled out other causes, supporting this compound as the likely culprit for the dermatological reaction .

Research Findings

Recent studies have expanded our understanding of this compound's biological activities:

- Cognitive and Affective Improvements : A combination therapy involving this compound and folic acid was found to improve motor and cognitive functions in animal models without affecting neuronal firing rates, suggesting potential applications in neurodegenerative conditions .

- Hepatotoxicity Reports : Analysis of FDA records revealed cases of hepatotoxic reactions linked to this compound, emphasizing the need for careful monitoring during treatment. Some cases were severe enough to result in hepatic failure, indicating that while effective, this compound can pose significant risks if not managed properly .

Table 2: Summary of Case Studies Involving this compound

Eigenschaften

IUPAC Name |

5-chloro-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFWDZFKRBELIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022813 | |

| Record name | Chlorzoxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlorzoxazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>25.4 [ug/mL] (The mean of the results at pH 7.4), 2.96e+00 g/L | |

| Record name | SID8139927 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Chlorzoxazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00356 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorzoxazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Chlorzoxazone inhibits degranulation of mast cells, subsequently preventing the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), mediators of type I allergic reactions. Chlorzoxazone also may reduce the release of inflammatory leukotrienes. Chlorzoxazone may act by inhibiting calcium and potassium influx which would lead to neuronal inhibition and muscle relaxation. Data available from animal experiments as well as human study indicate that chlorzoxazone acts primarily at the level of the spinal cord and subcortical areas of the brain where it inhibits multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasm | |

| Record name | Chlorzoxazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00356 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

95-25-0 | |

| Record name | Chlorzoxazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorzoxazone [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorzoxazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00356 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | chlorzoxazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | chlorzoxazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(3H)-Benzoxazolone, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorzoxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorzoxazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORZOXAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0DE420U8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorzoxazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

191-191.5, 191.5 °C | |

| Record name | Chlorzoxazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00356 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorzoxazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.